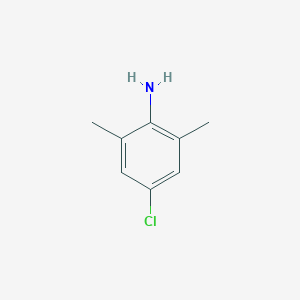













|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[C:7]([CH3:9])[C:5](N)=[C:4]([CH3:10])[CH:3]=1.N([O-])=O.[Na+].S(=O)(=O)(O)N.[BrH:20]>O>[Cl:1][C:2]1[CH:8]=[C:7]([CH3:9])[C:5]([Br:20])=[C:4]([CH3:10])[CH:3]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
15.56 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(N)C(=C1)C)C
|
|
Name
|
|
|
Quantity
|
80 mg
|
|
Type
|
reactant
|
|
Smiles
|
S(N)(O)(=O)=O
|
|
Name
|
diazonium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
FeSO4
|
|
Quantity
|
28.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting thick suspension is stirred at 80° C. for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
It is then cooled to −10° C.
|
|
Type
|
CUSTOM
|
|
Details
|
does not exceed −5° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to −10° C.
|
|
Type
|
WAIT
|
|
Details
|
is metered within about 25 minutes into a solution
|
|
Duration
|
25 min
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is then stirred at 80° C. for another 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the phases are separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted three times with 50 ml each time of methylene chloride
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed twice with 25 ml each time of water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC(=C(C(=C1)C)Br)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |